Pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It is a structural motif that has attracted chemists due to its biological and pharmacological importance . It has been found to have hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential in antitumor activity. Abdel‐Latif et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, which showed potent cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2), with compounds 3 and 4 exhibiting the highest significant effects (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016). El-Enany et al. (2011) also synthesized novel pyrazolo[1,5-a]pyrimidine derivatives that displayed in vitro antitumor activity on the human colon tumor cell line (HCT116), with compound 14a showing the highest activity (El-Enany, Kamel, Khalil, & El-Nassan, 2011).
Antimicrobial Activity
Deshmukh et al. (2016) reported the efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. They synthesized various pyrazolo[1,5-a]pyrimidine derivatives using deep eutectic solvents, which showed promising results against a range of microbial strains (Deshmukh, Dingore, Gaikwad, & Jachak, 2016). Beyzaei et al. (2017) synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antibacterial effects, finding them effective against various pathogenic bacteria (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).
Applications in PET Tumor Imaging
Xu et al. (2012) designed and prepared an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative, specifically for tumor detection using positron emission tomography (PET). This derivative demonstrated a rapid and prolonged accumulation in tumors, highlighting its potential as a PET tumor imaging agent (Xu et al., 2012).
Future Directions
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests potential future directions in the development and application of these compounds.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have significant photophysical properties , making it a crucial tool for studying the dynamics of intracellular processes .
Mode of Action
The interaction of this compound with its targets is primarily through its photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it useful for various applications .
Biochemical Pathways
Its photophysical properties suggest that it may influence pathways related to light absorption and emission . The downstream effects of these pathways could potentially include changes in cellular imaging and sensing .
Pharmacokinetics
Its tunable photophysical properties suggest that it may have a broad range of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its optical applications. Its interaction with electron-donating groups can result in changes in light absorption and emission , which can be used to study the dynamics of intracellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability under exposure to extreme pH has been studied . Furthermore, its synthesis methodology is simpler and greener as compared to other compounds, suggesting that it may be more environmentally friendly .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZIMCVNPNPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient synthetic routes to pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?
A1: Several methods have been reported for synthesizing these compounds. One approach involves a multi-step process starting with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to yield (2E)-3-(dimethylamino)-2-formylacrylonitrile. [] This intermediate undergoes ring closure with 3-amino-5-methylpyrazole, followed by hydrolysis to afford the desired 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. [] Another strategy employs a domino three-component condensation-oxidation reaction, utilizing readily available starting materials to generate 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. []
Q2: How do substituents on the this compound scaffold influence its reactivity?
A2: The presence of electron-withdrawing or electron-donating groups at various positions can significantly impact the reactivity of these compounds. For instance, 2-substituted 3-dimethylamino-2-propenenitriles readily react with nitrogen nucleophiles like hydrazine hydrate, 5-methyl-1H-pyrazol-3-amine, and 1H-benzo[d]imidazol-2-amine. [] These reactions lead to the formation of diverse heterocyclic systems, including pyrazoles, pyrazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. [] The specific substitution pattern on the this compound core dictates the regioselectivity of these reactions, enabling the synthesis of a variety of substituted derivatives.
Q3: What analytical techniques are employed to characterize and confirm the structures of newly synthesized this compound derivatives?
A3: Researchers utilize a combination of spectroscopic and analytical techniques for structural elucidation. NMR spectroscopy, including 1H NMR and HMBC-15N experiments, provides valuable information about the connectivity and environment of atoms within the molecule. [] Additionally, NOE difference experiments help establish spatial relationships between protons, further confirming the assigned structures. Elemental analysis serves as a complementary tool to verify the elemental composition of the synthesized compounds. []
Q4: Have any biological activities been reported for this compound derivatives?
A4: Yes, preliminary investigations have shown that certain this compound derivatives exhibit promising anticancer activity. [] These compounds were screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI), demonstrating their potential as lead structures for further development. [] Further research is crucial to elucidate their mechanisms of action and optimize their pharmacological profiles.
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